molecular formula C18H22N2O6S B11068244 3-(2-Hydroxy-3-methoxyphenyl)-5-methyl-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

3-(2-Hydroxy-3-methoxyphenyl)-5-methyl-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B11068244
M. Wt: 394.4 g/mol
InChI Key: BNTSSBNBEGQPHK-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-3-methoxyphenyl)-5-methyl-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-3-methoxyphenyl)-5-methyl-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid typically involves multi-step organic reactions. The starting materials and intermediates are carefully chosen to ensure the correct functional groups are introduced at each step. Common synthetic routes may include:

    Aldol Condensation: This reaction can be used to form the carbon-carbon bonds between the aromatic ring and the pyrrole ring.

    Esterification and Hydrolysis: These reactions are used to introduce and later remove protecting groups, ensuring the correct functional groups are exposed for subsequent reactions.

    Oxidation and Reduction: These reactions are used to modify the oxidation state of specific atoms within the molecule, facilitating the formation of the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-3-methoxyphenyl)-5-methyl-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl and methoxy groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a quinone, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme activity or as a potential therapeutic agent.

    Medicine: As a lead compound for the development of new drugs targeting specific diseases.

    Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism by which 3-(2-Hydroxy-3-methoxyphenyl)-5-methyl-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives and compounds containing hydroxyl, methoxy, and carboxylic acid groups. Examples include:

    Ferulic Acid: 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid.

    Cinnamic Acid Derivatives: Such as 3-(4-hydroxyphenyl)-2-propenoic acid.

Uniqueness

The uniqueness of 3-(2-Hydroxy-3-methoxyphenyl)-5-methyl-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H22N2O6S

Molecular Weight

394.4 g/mol

IUPAC Name

1-(2-hydroxy-3-methoxyphenyl)-5-methyl-3-(2-methylsulfanylethyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C18H22N2O6S/c1-20-15(22)11-12(16(20)23)18(17(24)25,7-8-27-3)19-13(11)9-5-4-6-10(26-2)14(9)21/h4-6,11-13,19,21H,7-8H2,1-3H3,(H,24,25)

InChI Key

BNTSSBNBEGQPHK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2C(C1=O)C(NC2C3=C(C(=CC=C3)OC)O)(CCSC)C(=O)O

Origin of Product

United States

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